molecular formula C12H15Br2OP B14469707 3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide CAS No. 72620-94-1

3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide

Cat. No.: B14469707
CAS No.: 72620-94-1
M. Wt: 366.03 g/mol
InChI Key: IAYBDUDPRHKBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide is a chemical compound with a unique structure that includes bromine, methyl, and phenyl groups attached to a phospholane ring

Preparation Methods

The synthesis of 3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide typically involves the bromination of 3,4-dimethyl-1-phenylphospholane. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Chemical Reactions Analysis

3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide involves its interaction with molecular targets through its bromine and phospholane groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds to 3,4-Dibromo-3,4-dimethyl-1-phenylphospholane 1-oxide include other dibromo-substituted phospholanes and dimethyl-substituted phospholanes. Compared to these compounds, this compound is unique due to the presence of both bromine and phenyl groups, which confer distinct reactivity and properties. Some similar compounds include:

These compounds share some structural similarities but differ in their specific chemical and physical properties, making this compound a unique and valuable compound for various applications.

Properties

CAS No.

72620-94-1

Molecular Formula

C12H15Br2OP

Molecular Weight

366.03 g/mol

IUPAC Name

3,4-dibromo-3,4-dimethyl-1-phenyl-1λ5-phospholane 1-oxide

InChI

InChI=1S/C12H15Br2OP/c1-11(13)8-16(15,9-12(11,2)14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

IAYBDUDPRHKBMT-UHFFFAOYSA-N

Canonical SMILES

CC1(CP(=O)(CC1(C)Br)C2=CC=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.